molecular formula C11H13NO B099784 2-(3-Methoxyphenyl)-2-methylpropanenitrile CAS No. 17653-93-9

2-(3-Methoxyphenyl)-2-methylpropanenitrile

Cat. No. B099784
CAS RN: 17653-93-9
M. Wt: 175.23 g/mol
InChI Key: YMUMJIHZRRIBPK-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

Into a round bottom flask, potassium hydroxide (35.4 g, 631 mmol) and water (225 mL, 12500 mmol) was added at 100° C. 2-(3-methoxy-phenyl)-2-methyl-propionitrile (44.20 g, 252.2 mmol) in Methanol (25.0 mL, 617 mmol) was added to the reaction mixture. The reaction was then heated to reflux at 130° C. over night. TLC suggested starting material. Potassium hydroxide (35.4 g, 631 mmoles) in water (50 mL) was added. The reaction was heated for 5 days. The reaction was partitioned with water (700 mL). The aqueous was acidified with concentrated HCl to pH 1. The solid was filtered and washed with water and EtOAc. The organic layer was separated. The aqueous was extracted with EtOAc (3×400 mL). The combined organic was washed with brine, and dried over MgSO4. The solid was then filtered and washed with EtOAc. The solvent was removed under vacuum to afford a brown oil. The oil was triturated with hexane to afford 2-(3-methoxy-phenyl)-2-methyl-propionic acid as a light yellow solid (36.2 g. 74%). 1H-NMR (DMSO-D6, 400 MHz): δ 12.30 (s, 1H), 7.24 (t, 1H), 6.90 (d, 1H), 6.75-6.88 (m, 2H), 3.74 (s, 3H), 1.45 (s, 6H)
Quantity
35.4 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
44.2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
35.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:11]([CH3:15])([CH3:14])[C:12]#N)[CH:8]=[CH:9][CH:10]=1.C[OH:17]>O>[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:11]([CH3:15])([CH3:14])[C:12]([OH:17])=[O:1])[CH:8]=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
35.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
225 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
44.2 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C#N)(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
35.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated for 5 days
Duration
5 d
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned with water (700 mL)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water and EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with EtOAc (3×400 mL)
WASH
Type
WASH
Details
The combined organic was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solid was then filtered
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
The oil was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.